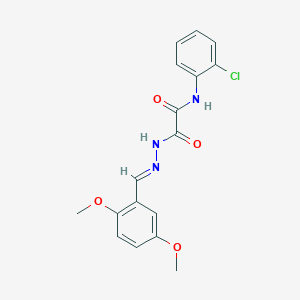
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide, also known as CDDO, is a synthetic triterpenoid compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mécanisme D'action
The mechanism of action of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide is complex and involves multiple pathways. (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival. In addition, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to modulate the activity of multiple signaling pathways, including the PI3K/Akt, MAPK, and JAK/STAT pathways.
Biochemical and Physiological Effects:
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to have multiple biochemical and physiological effects in preclinical studies. In cancer, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to induce cell cycle arrest, inhibit angiogenesis, and modulate the expression of genes involved in apoptosis and autophagy. In inflammation, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to reduce the production of reactive oxygen species (ROS), inhibit the expression of pro-inflammatory cytokines and chemokines, and reduce oxidative stress. In neurodegenerative disorders, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to protect against oxidative stress, reduce neuroinflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has several advantages for lab experiments, including its stability, low toxicity, and ability to cross the blood-brain barrier. However, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has some limitations, including its poor solubility in aqueous solutions and its tendency to form aggregates.
Orientations Futures
There are several future directions for the research on (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide. One direction is to explore the potential therapeutic applications of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide in other diseases, such as cardiovascular disease and metabolic disorders. Another direction is to develop more efficient synthesis methods for (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide and its analogs. Additionally, future studies could focus on the optimization of the pharmacokinetic and pharmacodynamic properties of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide, as well as the identification of biomarkers for patient selection and monitoring. Finally, the development of (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide-based combination therapies could be explored to enhance its therapeutic efficacy.
Méthodes De Synthèse
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide can be synthesized using a multi-step process starting from 2,5-dimethoxybenzaldehyde and 2-chlorobenzoyl chloride. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazine derivative. The second step involves the reaction of the hydrazine derivative with 2-chlorobenzoyl chloride to form the corresponding acyl hydrazone. The final step involves the reaction of the acyl hydrazone with acetic anhydride to form (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide.
Applications De Recherche Scientifique
(E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in preclinical studies. In inflammation, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, and reduce oxidative stress. In neurodegenerative disorders, (E)-N-(2-chlorophenyl)-2-(2-(2,5-dimethoxybenzylidene)hydrazinyl)-2-oxoacetamide has been shown to protect against neuronal cell death and improve cognitive function.
Propriétés
IUPAC Name |
N-(2-chlorophenyl)-N'-[(E)-(2,5-dimethoxyphenyl)methylideneamino]oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O4/c1-24-12-7-8-15(25-2)11(9-12)10-19-21-17(23)16(22)20-14-6-4-3-5-13(14)18/h3-10H,1-2H3,(H,20,22)(H,21,23)/b19-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCAFMOLLNFRNBC-VXLYETTFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N/NC(=O)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazinyl]-2-oxoacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
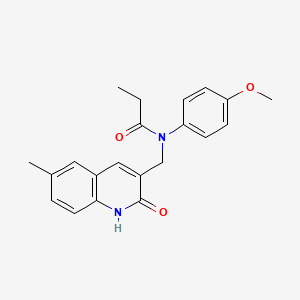
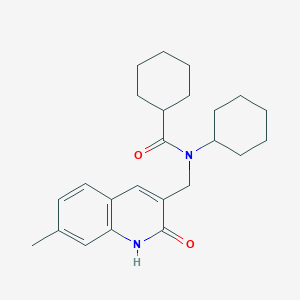


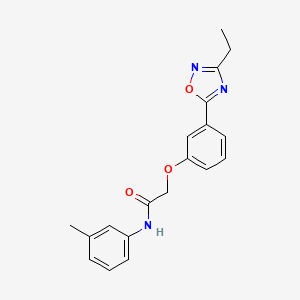
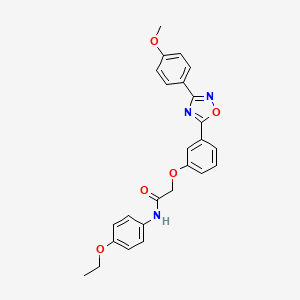
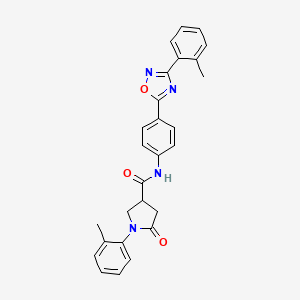


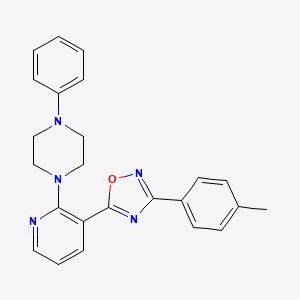


![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7694074.png)